![molecular formula C18H16O7S B2974840 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one CAS No. 866347-87-7](/img/structure/B2974840.png)
3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-2-one group, a methoxy group, and a dimethoxyphenyl sulfonyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its molecular weight and the groups present in its structure .Scientific Research Applications
Chemiluminescence Studies
Research by Watanabe et al. (2010) explored the synthesis of various substituted bicyclic dioxetanes, including sulfonyl-substituted dioxetanes. They discovered that these dioxetanes, when decomposed in specific conditions, emitted light, highlighting potential applications in chemiluminescence and photochemical studies. This research implies that compounds like 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one could be used in developing new chemiluminescent materials or as a tool in photochemical research (Watanabe et al., 2010).
Crown Ether Synthesis and Complexation
Gündüz et al. (2006) investigated the synthesis of novel chromenone crown ethers, including those with methoxyphenyl derivatives, like 3-methoxyphenyl-7,8-dihydroxy-2H-chromenone. Their research focused on the stability constants of these compounds with sodium and potassium ions, hinting at potential applications in selective ion complexation and extraction, which could be relevant for chemical sensing or separation processes (Gündüz et al., 2006).
Molecular Characterization and COX-2 Inhibition
Rullah et al. (2015) conducted a study on a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, for its potential as a selective COX-2 inhibitor. Their findings suggest that compounds structurally related to 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one could have applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs (Rullah et al., 2015).
Antibacterial and Analgesic Activities
The study by Behrami and Dobroshi (2019) highlighted the synthesis of 4-hydroxy-chromen-2-one derivatives and their antibacterial activity. While not directly studying 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one, the research provides insight into the potential of chromen-2-one derivatives in antibacterial applications, suggesting that similar compounds could be explored for their efficacy against bacterial strains (Behrami & Dobroshi, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is blood-brain barrier permeant . It is also an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19 .
Action Environment
It is known that the compound’s protective group becomes cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-12-5-4-11-8-17(18(19)25-15(11)9-12)26(20,21)13-6-7-14(23-2)16(10-13)24-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDPGYSWDHQSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one |
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